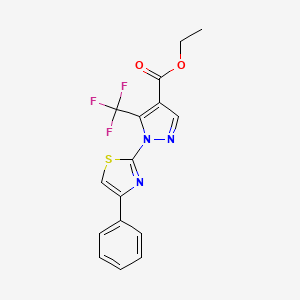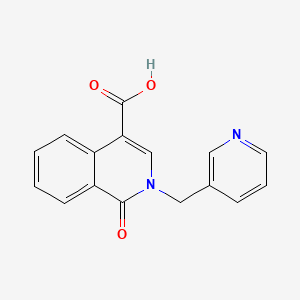![molecular formula C10H12N2O B1301729 (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol CAS No. 217435-75-1](/img/structure/B1301729.png)
(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol is a chemical compound belonging to the class of imidazopyridines This compound is characterized by a fused bicyclic structure consisting of an imidazole ring and a pyridine ring
作用機序
- Imidazo[1,2-a]pyridine derivatives have been investigated for their anti-tuberculosis (TB) activity. Some compounds in this class exhibit significant effects against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Target of Action
Mode of Action
Understanding its pharmacokinetics and environmental factors will enhance its therapeutic potential . 🌟
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization to form the imidazopyridine core
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the cyclization and functionalization reactions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
類似化合物との比較
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.
Imidazo[1,2-a]pyrimidine: Recognized for its wide range of applications in medicinal chemistry.
Uniqueness: (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol stands out due to its specific hydroxymethyl group at the 3-position, which imparts unique chemical properties and potential biological activities. This structural feature differentiates it from other imidazopyridine derivatives and contributes to its versatility in various research applications.
特性
IUPAC Name |
(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7-3-4-12-9(6-13)8(2)11-10(12)5-7/h3-5,13H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDTWSOHZOMIBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Methyloxazolo[4,5-b]pyridine](/img/structure/B1301650.png)
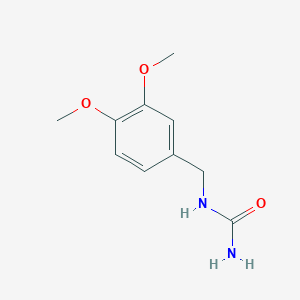
![(E)-2-[5-(4-chlorophenyl)-2-furyl]-N-(2-thienylmethyl)-1-ethenesulfonamide](/img/structure/B1301667.png)
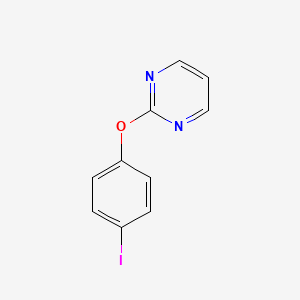
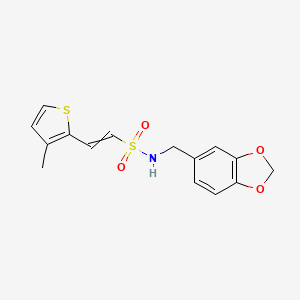
![2-(Tert-butyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1301682.png)
![Ethyl 2-[4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-3-yl]acetate](/img/structure/B1301683.png)
![5-[(6-Chloropyridin-3-yl)methylidene]-3-phenyl-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one](/img/structure/B1301686.png)
![2-[2-(Dimethylamino)ethenyl]-4-(2-fluorophenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B1301700.png)
![8-[(Z)-anilinomethylidene]-9,9-dimethyl-9,10-dihydro-7-phenanthridinone](/img/structure/B1301704.png)

